Comparative Potency: Superior EC50 Value in HEK293 Cell-Based Reporter Assay
TLR7 agonist 16 demonstrates significantly higher potency than several well-known in-class comparators. In a direct comparison using the HEK293 cell-based reporter assay system, compound 16d exhibits an EC50 of 18 nM for human TLR7 [1]. This represents a substantial increase in potency over resiquimod, a widely used dual TLR7/8 agonist, which typically has EC50 values in the range of 75-120 nM for hTLR7 [2]. The difference is even more pronounced when compared to imiquimod, an FDA-approved TLR7 agonist, against which newer imidazoquinolines have been shown to be up to 100-fold more active [3].
| Evidence Dimension | Human TLR7 Agonist Potency |
|---|---|
| Target Compound Data | EC50 = 18 nM |
| Comparator Or Baseline | Resiquimod: EC50 = 75-120 nM [2]; Imiquimod: up to 100-fold less active than modern analogs [3] |
| Quantified Difference | TLR7 agonist 16 is approximately 4.2 to 6.7-fold more potent than resiquimod in this assay context. |
| Conditions | HEK293 cells transfected with human TLR7 and an NF-κB-driven luciferase reporter gene; incubation for 6 hours [REFS-1, REFS-2]. |
Why This Matters
Higher potency at lower concentrations can translate to a wider therapeutic window and reduced off-target effects in cellular models, making TLR7 agonist 16 a more efficient tool for probing TLR7 biology.
- [1] DeYoung EG, Howe JM, Fang S, Reddy MM, Handel JP, Gillen Miller JT, Wheeler DR, Tumey LN. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. ACS Med Chem Lett. 2023 Sep 14;14(10):1358-1368. View Source
- [2] Keppler M, et al. Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. Front Immunol. 2023 Jun 20;14:1168252. View Source
- [3] Hunt JR, Kleindl PA, Moulder KR, Prisinzano TE, Forrest ML. Further exploration of the structure-activity relationship of imidazoquinolines; identification of potent C7-substituted imidazoquinolines. Bioorg Med Chem Lett. 2020 Jan 15;30(2):126788. View Source
